molecular formula C20H17ClN4O2S B253899 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No. B253899
M. Wt: 412.9 g/mol
InChI Key: LSSWLEAURMYRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD0325901 has been extensively studied for its potential as an anti-cancer agent, and

Mechanism of Action

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the downstream effector proteins ERK1 and ERK2. Inhibition of MEK1/2 by 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile leads to decreased activation of ERK1/2, which in turn leads to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and improving overall survival. However, there are also limitations to its use in lab experiments. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.

Future Directions

There are several potential future directions for the study of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to synergize with other inhibitors, such as PI3K inhibitors, in preclinical models of cancer. Another area of focus is the development of biomarkers that can predict response to 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile therapy. Finally, there is ongoing research into the development of next-generation MEK inhibitors that may have improved efficacy and fewer off-target effects.

Synthesis Methods

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form 4-(4-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to yield 4-(4-chlorophenyl)-2,5-dimethoxy-N-methylsulfonamide. The final step involves the reaction of this intermediate with 2-cyano-6-aminopyrimidine to form 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been tested in preclinical models of various cancers, including melanoma, pancreatic cancer, and colorectal cancer, and has shown promising results in inhibiting tumor growth and improving overall survival.

properties

Product Name

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-17(27-2)16(10-14)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)

InChI Key

LSSWLEAURMYRIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.